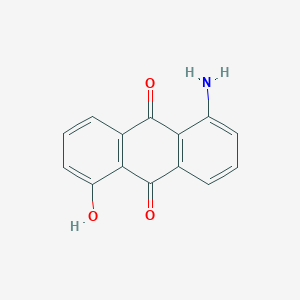
2-Chloro-4-methoxy-6-phenoxy-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-methoxy-6-phenoxy-1,3,5-triazine is a member of the 1,3,5-triazine family, which is known for its diverse applications in various fields such as agriculture, pharmaceuticals, and materials science. This compound is characterized by the presence of chloro, methoxy, and phenoxy substituents on the triazine ring, which impart unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methoxy-6-phenoxy-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with appropriate nucleophiles. The general synthetic route can be summarized as follows:
Step 1: Cyanuric chloride is reacted with methanol in the presence of a base such as sodium hydroxide to form 2-chloro-4,6-dimethoxy-1,3,5-triazine.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale batch or continuous processes, utilizing the same basic synthetic route but optimized for efficiency and yield. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to maximize the production of the desired compound.
化学反応の分析
Types of Reactions
2-Chloro-4-methoxy-6-phenoxy-1,3,5-triazine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methoxy and phenoxy groups can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form corresponding hydroxyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in the presence of a base (e.g., sodium hydroxide or potassium carbonate).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Aqueous base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid).
Major Products Formed
Nucleophilic Substitution: Formation of substituted triazines with various functional groups.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the methoxy and phenoxy groups.
Hydrolysis: Formation of hydroxyl-substituted triazines.
科学的研究の応用
2-Chloro-4-methoxy-6-phenoxy-1,3,5-triazine has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 2-Chloro-4-methoxy-6-phenoxy-1,3,5-triazine involves its interaction with specific molecular targets, leading to various biological effects. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can result in the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death .
類似化合物との比較
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Similar in structure but lacks the phenoxy group, leading to different chemical properties and reactivity.
2-Amino-4-methoxy-6-phenoxy-1,3,5-triazine: Contains an amino group instead of a chloro group, which affects its biological activity and applications.
2-Chloro-4,6-diphenoxy-1,3,5-triazine: Contains two phenoxy groups, resulting in different chemical and physical properties.
Uniqueness
2-Chloro-4-methoxy-6-phenoxy-1,3,5-triazine is unique due to the combination of chloro, methoxy, and phenoxy substituents on the triazine ring. This unique combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
特性
CAS番号 |
42030-98-8 |
|---|---|
分子式 |
C10H8ClN3O2 |
分子量 |
237.64 g/mol |
IUPAC名 |
2-chloro-4-methoxy-6-phenoxy-1,3,5-triazine |
InChI |
InChI=1S/C10H8ClN3O2/c1-15-9-12-8(11)13-10(14-9)16-7-5-3-2-4-6-7/h2-6H,1H3 |
InChIキー |
BEFZTDISUQQAPO-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=NC(=N1)Cl)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


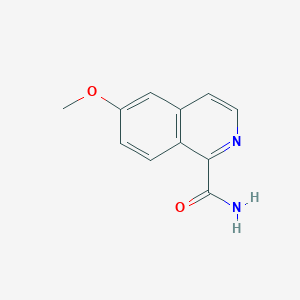
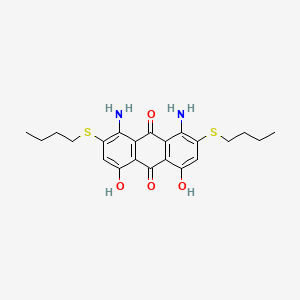
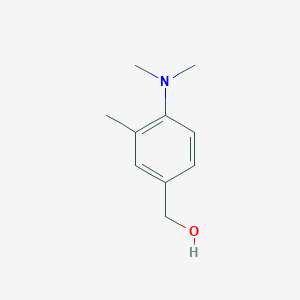

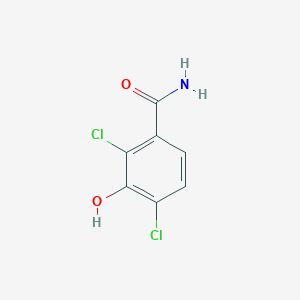
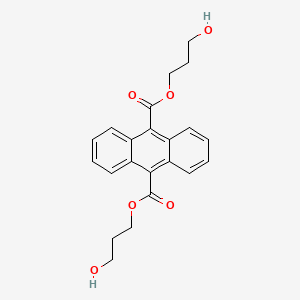
![2-(10-(3-Methoxypropoxy)spiro[4.5]dec-6-en-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13143128.png)
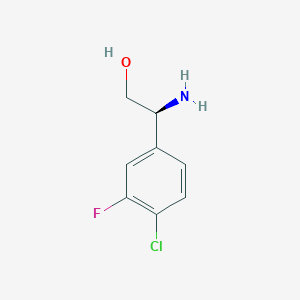
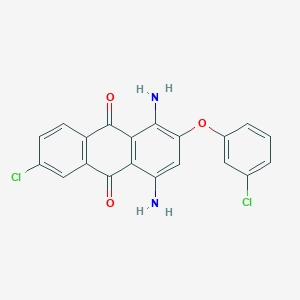
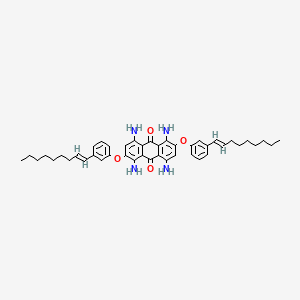
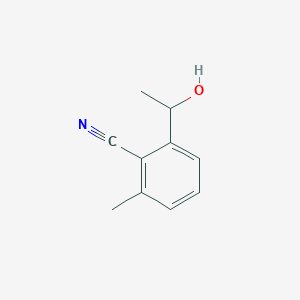
![3,6-Dimethoxy-6-(4-methoxyphenyl)-6h-chromeno[3,4-b]quinoxaline](/img/structure/B13143165.png)
